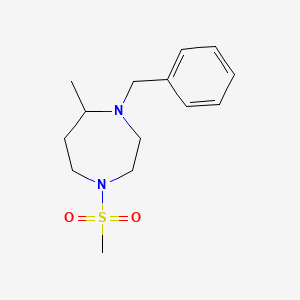![molecular formula C17H19FN2O2 B7591285 N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide, also known as FOXY, is a novel chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FOXY belongs to the class of oxanamide compounds and is known to exhibit unique pharmacological properties. In
Mécanisme D'action
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is known to act as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. By inhibiting the production of prostaglandins, N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is able to reduce inflammation and pain. N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide also acts on the gamma-aminobutyric acid (GABA) system, which is responsible for regulating neuronal activity. By enhancing GABAergic neurotransmission, N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is able to exert its anticonvulsant effects.
Biochemical and Physiological Effects
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide has been shown to exhibit a number of biochemical and physiological effects. In animal studies, N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide has been found to reduce inflammation and pain, as well as exhibit anticonvulsant effects. N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide has been shown to exhibit anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is its selectivity for the COX-2 enzyme, which reduces the risk of side effects associated with non-selective COX inhibitors. N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are numerous future directions for research on N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide. One potential avenue of research is to further explore its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide and its effects on the GABA system. Finally, more studies are needed to evaluate the safety and efficacy of N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide in human clinical trials.
Méthodes De Synthèse
The synthesis of N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide is a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 3-fluorophenylacetic acid with oxalyl chloride, which leads to the formation of the corresponding acid chloride. This acid chloride is then reacted with 1-methyl-2-pyrrolidinone to form the corresponding amide. The final step involves the reaction of the amide with 1,4-dioxane in the presence of a base to yield N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide.
Applications De Recherche Scientifique
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-20-9-3-6-15(20)16(21)19-17(7-10-22-11-8-17)13-4-2-5-14(18)12-13/h2-6,9,12H,7-8,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXQVWGPAFASQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2(CCOCC2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)

![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)




![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)